

chemical properties and structure of D-luciferin

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Compound of Interest

Compound Name: *Lucumin*

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An In-depth Technical Guide to the Chemical Properties and Structure of D-Luciferin

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-luciferin, a heterocyclic carboxylic acid, is the characteristic substrate for firefly luciferase, an enzyme widely utilized as a genetic reporter in biological research. The ATP-dependent oxidation of D-luciferin by luciferase results in the emission of light, a phenomenon known as bioluminescence. This technical guide provides a comprehensive overview of the chemical properties and structure of D-luciferin, intended for researchers, scientists, and professionals in drug development. The document details its physicochemical properties, stability, and the mechanism of the light-emitting reaction. Furthermore, it outlines standardized experimental protocols for its use in both in vitro and in vivo applications and includes visual diagrams to illustrate key pathways and workflows.

Chemical Structure and Properties

D-luciferin is a chiral molecule with the chemical formula $C_{11}H_8N_2O_3S_2$.^{[1][2]} The molecule consists of a benzothiazole ring system linked to a thiazoline ring bearing a carboxylic acid group. The stereochemistry at the C4 position of the thiazoline ring is critical for its biological activity, with only the D-enantiomer serving as an efficient substrate for firefly luciferase.

Physicochemical Properties

A summary of the key physicochemical properties of D-luciferin and its common salts is presented in Table 1. D-luciferin is typically available as the free acid, or as a more water-soluble potassium or sodium salt.[3] The free acid form is a pale yellow to off-white powder.[4]

Table 1: Physicochemical Properties of D-Luciferin and its Salts

Property	D-Luciferin (Free Acid)	D-Luciferin Potassium Salt	D-Luciferin Sodium Salt
Molecular Formula	C ₁₁ H ₈ N ₂ O ₃ S ₂ [1][2]	C ₁₁ H ₇ KN ₂ O ₃ S ₂ [5]	C ₁₁ H ₇ N ₂ NaO ₃ S ₂ [6]
Molecular Weight	280.32 g/mol [4]	318.41 g/mol [5][7]	302.3 g/mol
CAS Number	2591-17-5[1]	115144-35-9[5][7]	103404-75-7[6]
Appearance	Off-white to light yellow powder[4]	Nearly white powder[5]	Crystalline solid
UV Absorption (λ _{max})	268 nm, 330 nm (in N ₂ -sparged ethanol) [8]	268 nm, 327 nm	269 nm, 327 nm
Molar Absorptivity (ε)	7,040 M ⁻¹ cm ⁻¹ (at 268 nm), 18,200 M ⁻¹ cm ⁻¹ (at 327 nm) [8][9]	Not specified	Not specified
Bioluminescence Emission (λ _{max})	~560 nm (pH dependent)[10][11]	~560 nm[7]	~560 nm
Bioluminescence Quantum Yield	~0.41[10][12]	Not specified	Not specified
pKa	Theoretical calculations suggest pKa values for the phenolic hydroxy and carboxy groups, and the N-H ⁺ bond in the thiazoline ring.[13]	Not specified	Not specified

Solubility

The solubility of D-luciferin is dependent on its form (free acid vs. salt) and the solvent. The free acid has limited solubility in aqueous solutions, while the potassium and sodium salts are readily soluble in water and buffers.[3]

Table 2: Solubility of D-Luciferin and its Salts

Solvent	D-Luciferin (Free Acid)	D-Luciferin Potassium Salt	D-Luciferin Sodium Salt
Water	Insoluble (requires addition of a dilute base)[3][14]	Up to 40 mg/mL[5]	Soluble
Phosphate-Buffered Saline (PBS)	Insoluble (requires addition of a dilute base)[3]	Up to 40 mg/mL[5]	Soluble
Methanol	Soluble (10 mg/mL)[8]	Not specified	Not specified
DMSO	Soluble (50 mg/mL)[8]	Not specified	Not specified

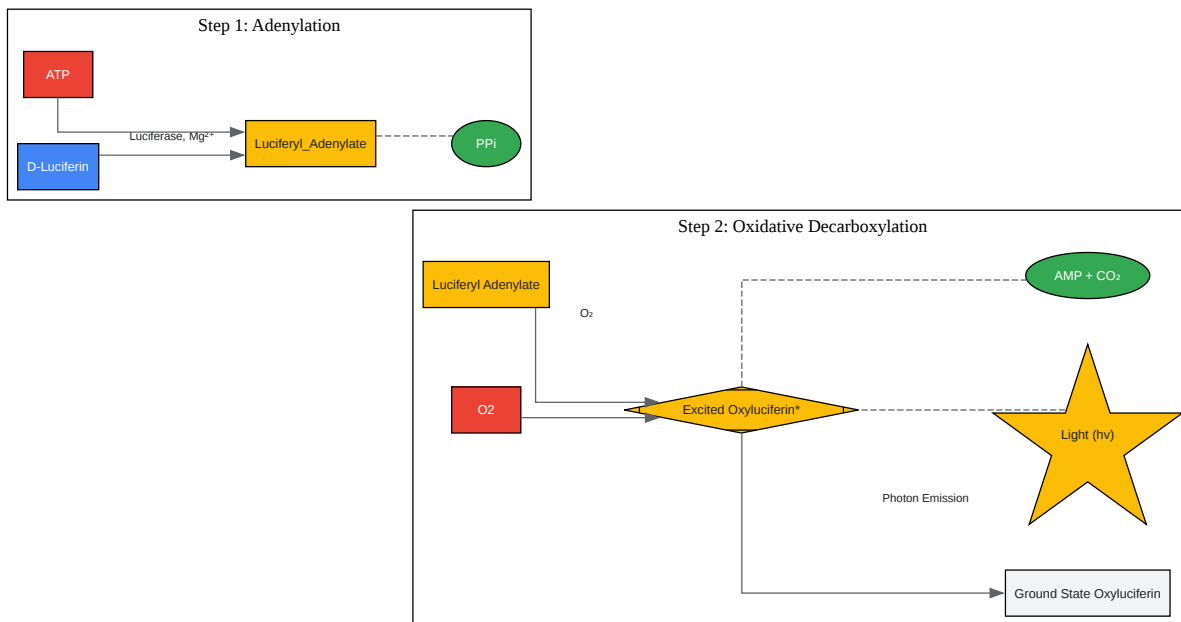
Stability and Storage

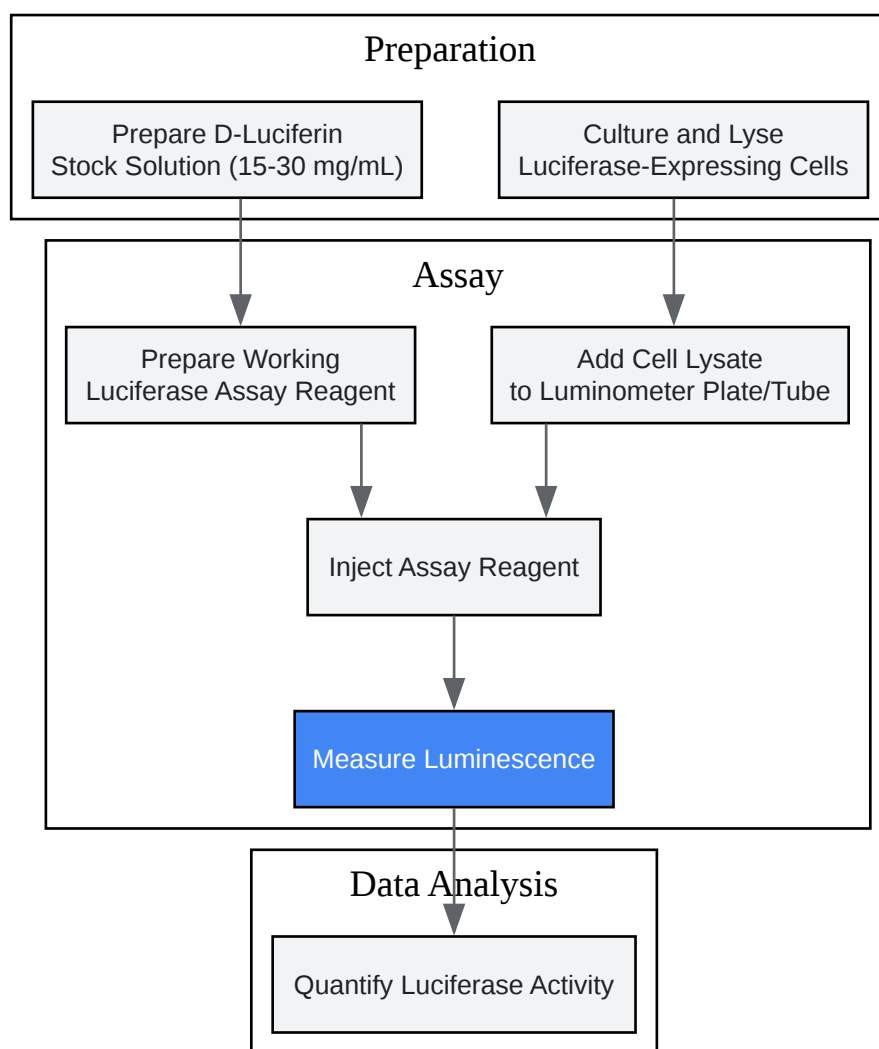
D-luciferin is sensitive to light, oxygen, and moisture, both in solid form and in solution.[6] For long-term storage, it should be kept at -20°C in a desiccated, light-protected environment, preferably under an inert gas like argon or nitrogen.[5][6]

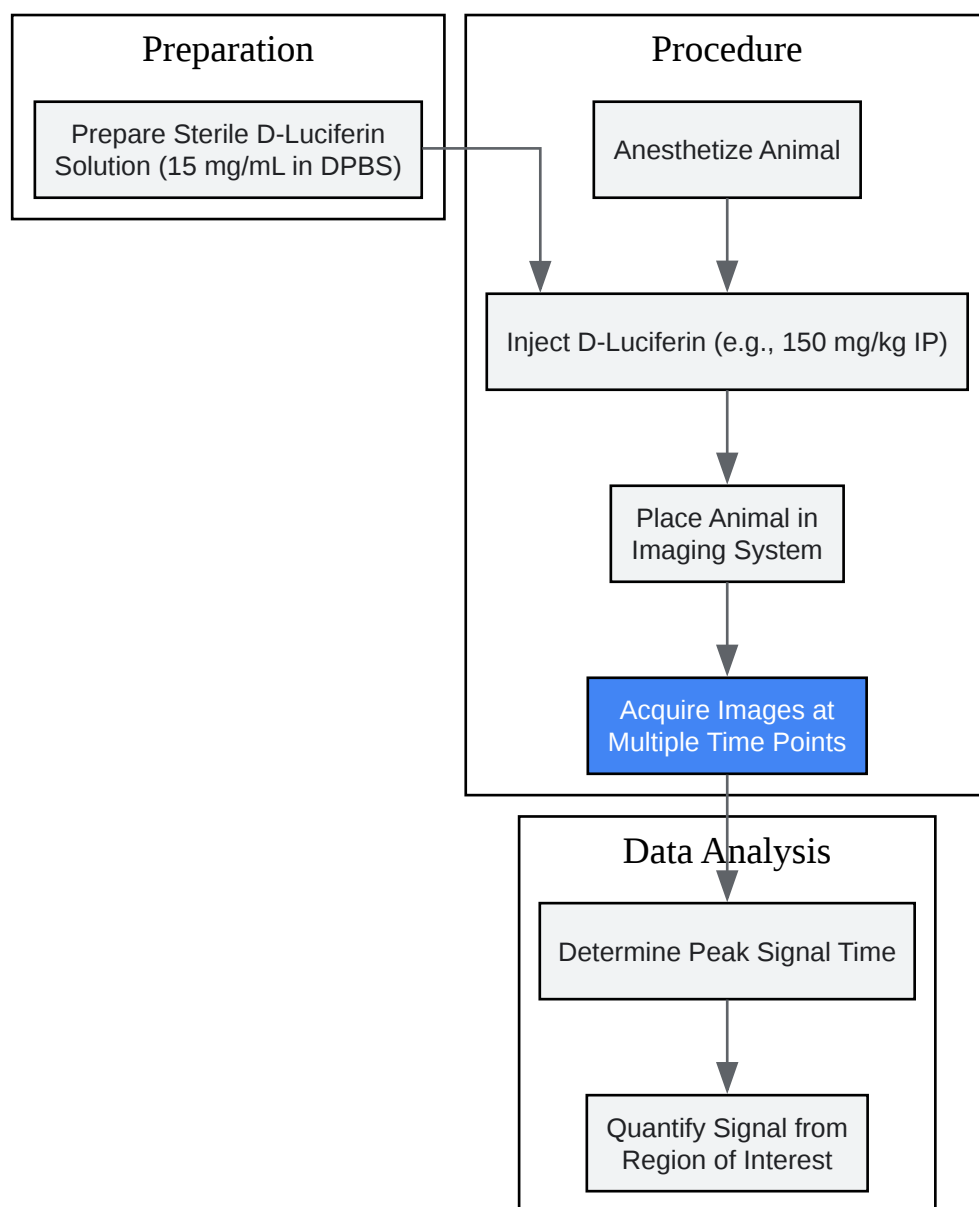
Aqueous solutions of D-luciferin are prone to racemization, converting the active D-isomer to the inhibitory L-isomer. One study found that after 14 days in solution, the L-luciferin content increased to 38%, and to 51% after 21 days.[4] Therefore, for optimal results, it is highly recommended to use freshly prepared solutions.[6] If storage of a solution is necessary, it should be aliquoted and stored at -80°C for up to 6 months, although some degradation may still occur.[5][6] Repeated freeze-thaw cycles should be avoided.[5]

Bioluminescent Reaction Mechanism

The bioluminescence of D-luciferin is a two-step enzymatic reaction catalyzed by firefly luciferase in the presence of adenosine triphosphate (ATP), magnesium ions (Mg^{2+}), and molecular oxygen.







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